

# CAY10435: A Potent Histone Acetyltransferase Inhibitor for Drug Discovery

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## Compound of Interest

Compound Name: CAY10435

Cat. No.: B024212

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## Application Notes and Protocols for Researchers

**CAY10435**, also known as A-485, is a potent and selective cell-permeable inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By competitively inhibiting the binding of acetyl-CoA, **CAY10435** effectively blocks the acetylation of histone and non-histone protein targets of p300/CBP, making it a valuable tool for investigating the therapeutic potential of HAT inhibition in various diseases, particularly in cancer and inflammatory disorders.

## Mechanism of Action

**CAY10435** targets the catalytic HAT domain of the paralogous transcriptional co-activators p300 and CBP. These enzymes play a crucial role in regulating gene expression by acetylating lysine residues on histone tails, leading to a more open chromatin structure that is accessible to transcription factors. p300/CBP also acetylates a wide range of non-histone proteins, including transcription factors like the androgen receptor (AR) and components of the NF- $\kappa$ B signaling pathway, thereby modulating their activity. By inhibiting p300/CBP, **CAY10435** leads to a decrease in histone acetylation, particularly at H3K27 and H3K18, and suppresses the transcriptional programs driven by p300/CBP-dependent factors.

## Applications in Drug Discovery

### Cancer Research

Inhibition of p300/CBP by **CAY10435** has shown significant promise in preclinical cancer models, particularly in hormone-dependent cancers and hematological malignancies.

- **Prostate Cancer:** **CAY10435** has been demonstrated to inhibit the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression. By blocking p300/CBP-mediated AR acetylation, **CAY10435** can suppress the expression of AR target genes, leading to reduced proliferation of both androgen-sensitive and castration-resistant prostate cancer cells.
- **Other Cancers:** The anti-proliferative effects of **CAY10435** have also been observed in various other cancer cell lines, suggesting a broader potential for its use in oncology.

## Inflammatory Diseases

The role of p300/CBP in regulating inflammatory responses has made **CAY10435** a molecule of interest for the treatment of inflammatory conditions.

- **Acute Liver Injury:** **CAY10435** has been shown to alleviate acute liver injury by modulating macrophage activation and polarization. It inhibits the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages by blocking histone acetylation at the promoter regions of these genes.<sup>[1][2]</sup> This suggests its potential as a therapeutic agent for inflammatory liver diseases.

## Quantitative Data

The inhibitory activity of **CAY10435** against p300/CBP and its effects on cancer cell lines are summarized in the tables below.

Target	IC50 Value
p300 (in vitro)	9.8 nM <sup>[3][4]</sup>
CBP (in vitro)	2.6 nM <sup>[3]</sup>

Table 1: In Vitro Inhibitory Activity of **CAY10435** (A-485)

Cell Line	Cancer Type	IC50 (Proliferation)
KARPAS-422	Lymphoma	0.25 $\mu$ M
KARPAS-299	Lymphoma	> 10 $\mu$ M

Table 2: Anti-proliferative Activity of **CAY10435** (A-485) in Cancer Cell Lines

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **CAY10435** on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **CAY10435** (A-485)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multiskan plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **CAY10435** in complete culture medium.

- Remove the old medium from the wells and add 100  $\mu$ L of the **CAY10435** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value.

## Western Blot for Histone Acetylation

This protocol is to assess the effect of **CAY10435** on the levels of histone H3 acetylation at lysine 27 (H3K27ac).

Materials:

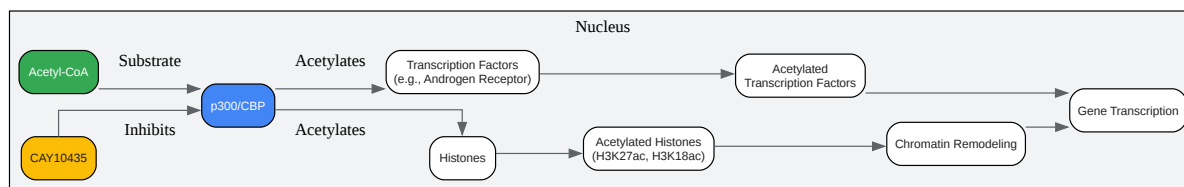
- Cells treated with **CAY10435**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27ac and anti-total Histone H3

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

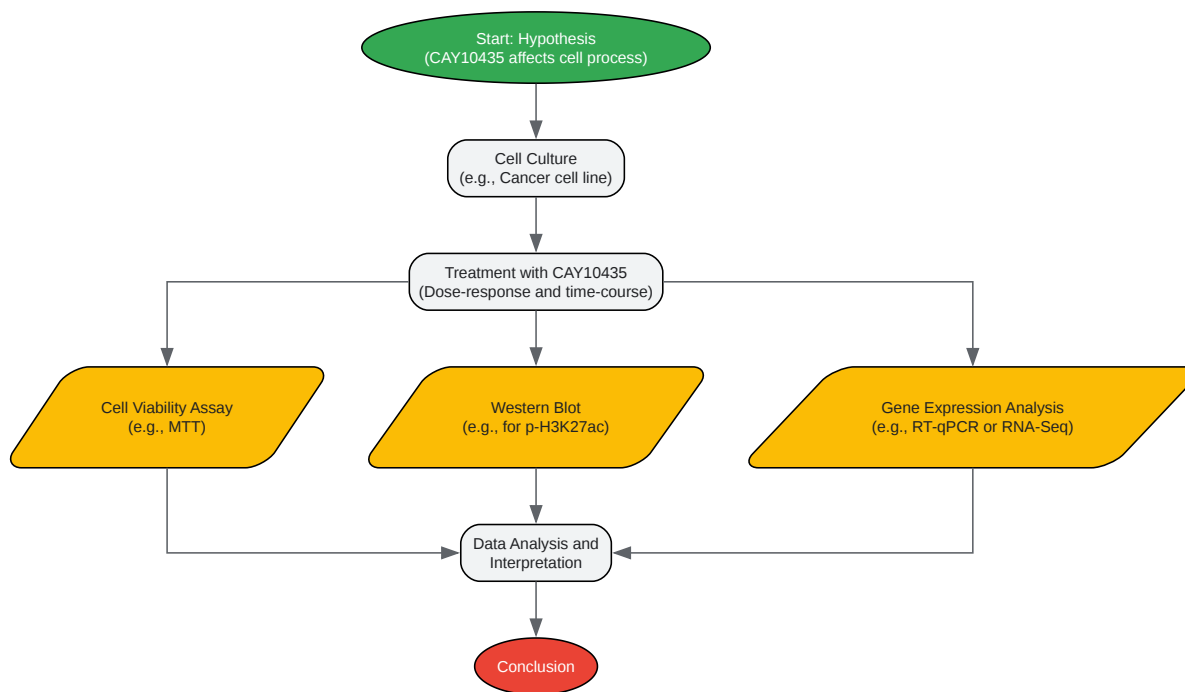
- Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against H3K27ac overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

## Visualizations



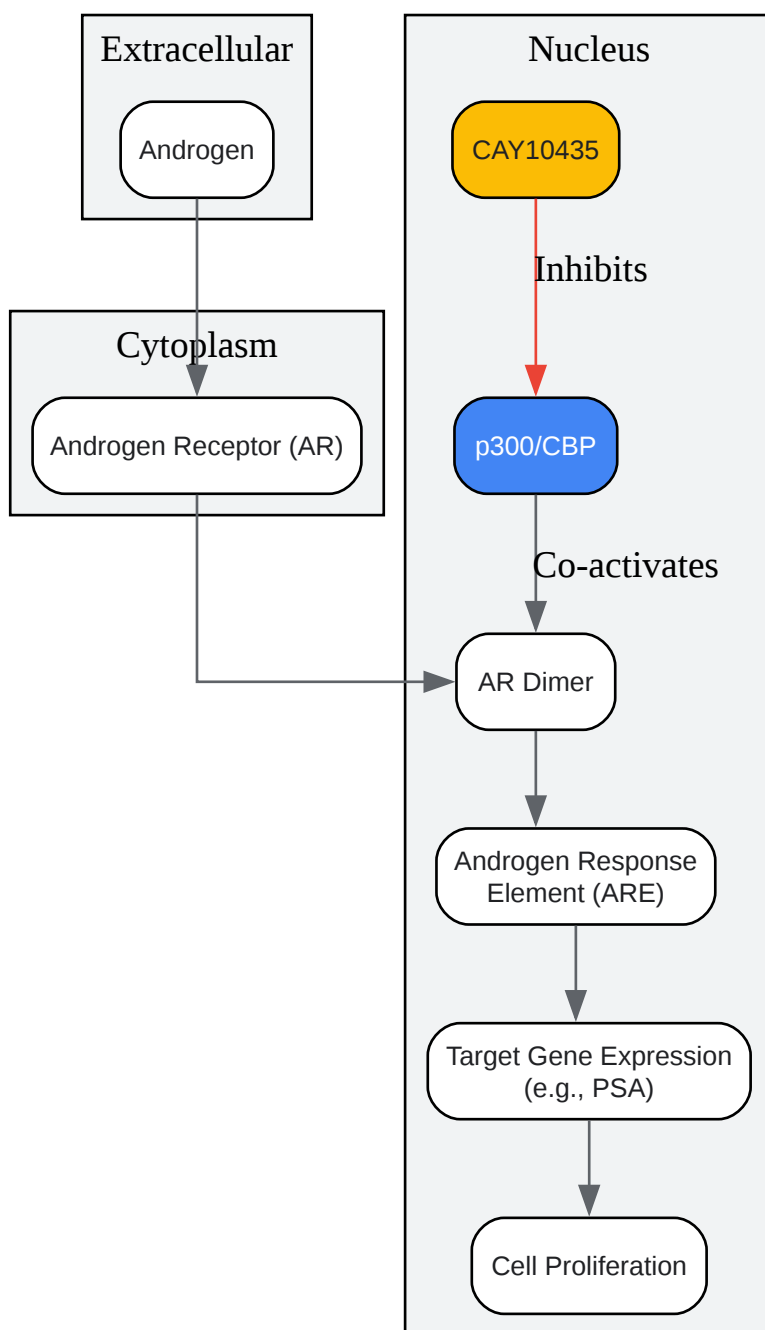
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Caption: Mechanism of **CAY10435** as a p300/CBP inhibitor.



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Caption: General experimental workflow for studying **CAY10435**.



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Caption: **CAY10435** inhibits androgen receptor signaling.

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## References

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